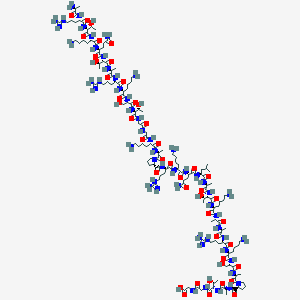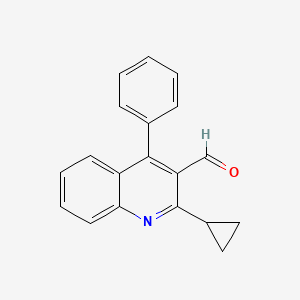
Histone H3 (1-34)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Wissenschaftliche Forschungsanwendungen
Epigenetic Patterns and Transcriptional Regulation Histone H3.3, a variant of histone H3, plays a significant role in the profiling of epigenetic patterns, particularly in active genes and transposons. It is notably involved in the deposition and inheritance of actively modified H3.3 in regulatory regions, which is essential for maintaining transcriptionally active chromatin (Mito, Henikoff, & Henikoff, 2005).
Histone Replacement and Chromatin Assembly The histone variant H3.3 is implicated in histone replacement at active genes and promoters. Its role in the epigenetic transmission of active chromatin states is highly conserved, indicating its importance in gene regulation and chromatin dynamics (Szenker, Ray-Gallet, & Almouzni, 2011).
DNA Methylation Markers Methylation of histone H3 at specific lysine residues (e.g., H3 Lys9) is a critical marker for DNA methylation, which is essential for regulating gene expression and maintaining genomic integrity (Tamaru et al., 2003).
Histone Variants and Cellular Processes Variants of histone H3, like H3V, are critical in transcriptional activation and repression, DNA repair, and chromosome segregation. These variants are crucial for understanding the evolutionary implications of chromatin structure and function (Lowell & Cross, 2004).
Indexing Mammalian Genomes The concept of the "H3 barcode hypothesis" suggests that mammalian histone H3 variants exhibit distinct posttranslational signatures, influencing epigenetic states and cellular differentiation (Hake & Allis, 2006).
Replication-Independent Nucleosome Assembly Histone H3.3 is uniquely deposited in chromatin at specific loci, such as active rDNA arrays, through a replication-independent mechanism. This process is essential for the immediate activation of genes silenced by histone modification (Ahmad & Henikoff, 2002).
Histone Chaperones and Nucleosome Assembly Different histone H3 variants are deposited into chromatin via distinct pathways, involving specific histone chaperones. Understanding these pathways provides insights into nucleosome formation and the maintenance of epigenetic information (Tagami, Ray-Gallet, Almouzni, & Nakatani, 2004).
Phosphorylation and Chromosome Function Specific phosphorylation of histone H3 variants plays unique roles in chromosome function during cell division, distinct from their roles in gene activation (Hake et al., 2005).
Developmental and Reproductive Roles Histone H3.3 variants have crucial roles in growth, gametogenesis, and fertilization. Mutations in genes encoding these variants reveal their essential functions in development and highlight developmental processes particularly susceptible to H3.3 deficiency (Tang et al., 2015).
Mitotic Chromatin Dynamics The modification of histone H3, such as phosphorylation during mitosis, is key to understanding chromatin dynamics and gene expression control during cell division (Hirota et al., 2005).
Eigenschaften
Molekularformel |
C144H260N54O44 |
|---|---|
Molekulargewicht |
3451.98 |
IUPAC-Name |
2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C144H260N54O44/c1-69(2)62-95(129(231)172-74(7)115(217)193-109(81(14)204)137(239)187-84(35-17-23-51-146)118(220)171-71(4)112(214)170-72(5)113(215)179-89(40-28-56-162-141(154)155)121(223)182-86(37-19-25-53-148)124(226)190-96(67-199)130(232)176-77(10)140(242)197-60-32-44-98(197)132(234)173-75(8)116(218)192-106(78(11)201)134(236)169-64-103(209)167-66-105(211)212)189-126(228)93(46-48-100(152)206)184-119(221)85(36-18-24-52-147)181-123(225)91(42-30-58-164-143(158)159)186-133(235)99-45-33-61-198(99)139(241)76(9)175-117(219)83(34-16-22-50-145)177-104(210)65-166-102(208)63-168-135(237)107(79(12)202)194-131(233)97(68-200)191-125(227)87(38-20-26-54-149)183-122(224)90(41-29-57-163-142(156)157)180-114(216)73(6)174-136(238)108(80(13)203)195-128(230)94(47-49-101(153)207)185-120(222)88(39-21-27-55-150)188-138(240)110(82(15)205)196-127(229)92(178-111(213)70(3)151)43-31-59-165-144(160)161/h69-99,106-110,199-205H,16-68,145-151H2,1-15H3,(H2,152,206)(H2,153,207)(H,166,208)(H,167,209)(H,168,237)(H,169,236)(H,170,214)(H,171,220)(H,172,231)(H,173,234)(H,174,238)(H,175,219)(H,176,232)(H,177,210)(H,178,213)(H,179,215)(H,180,216)(H,181,225)(H,182,223)(H,183,224)(H,184,221)(H,185,222)(H,186,235)(H,187,239)(H,188,240)(H,189,228)(H,190,226)(H,191,227)(H,192,218)(H,193,217)(H,194,233)(H,195,230)(H,196,229)(H,211,212)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




